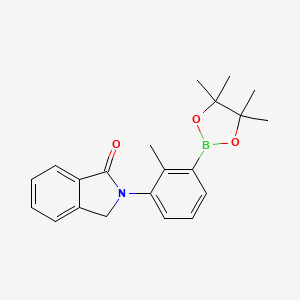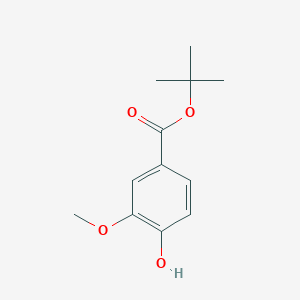
(4-fluorophenyl) N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl) N,N-diethylcarbamate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by diethyl and 4-fluorophenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) N,N-diethylcarbamate typically involves the reaction of diethylamine with 4-fluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-fluorophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-fluorophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (4-fluorophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom in the 4-position enhances its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
Ethyl carbamate: A related compound with similar structural features.
Dithiocarbamate: Another derivative of carbamic acid with sulfur atoms replacing oxygen.
Uniqueness
(4-fluorophenyl) N,N-diethylcarbamate is unique due to the presence of both diethyl and 4-fluorophenyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
(4-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VPCSJQMOAJWAGL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B8425485.png)

![4-[Methyl(propan-2-yl)amino]but-2-enoic acid](/img/structure/B8425503.png)
![[3-(4-Chlorophenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8425508.png)

![2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]acetic acid](/img/structure/B8425521.png)
![2,6-dichloro-N-[4-(4,6-dimethylpyrimidin-2-yl-sulfamoyl)-phenyl]-benzamide](/img/structure/B8425529.png)

![Methyl 2-({methyl[(4-bromophenyl)methyl]amino}sulfonyl)acetate](/img/structure/B8425542.png)


